(S)-(4-Methoxyphenyl)(phenyl)methanamine HCl (S)-(4-Methoxyphenyl)(phenyl)methanamine HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17477615
InChI: InChI=1S/C14H15NO.ClH/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11;/h2-10,14H,15H2,1H3;1H/t14-;/m0./s1
SMILES:
Molecular Formula: C14H16ClNO
Molecular Weight: 249.73 g/mol

(S)-(4-Methoxyphenyl)(phenyl)methanamine HCl

CAS No.:

Cat. No.: VC17477615

Molecular Formula: C14H16ClNO

Molecular Weight: 249.73 g/mol

* For research use only. Not for human or veterinary use.

(S)-(4-Methoxyphenyl)(phenyl)methanamine HCl -

Specification

Molecular Formula C14H16ClNO
Molecular Weight 249.73 g/mol
IUPAC Name (S)-(4-methoxyphenyl)-phenylmethanamine;hydrochloride
Standard InChI InChI=1S/C14H15NO.ClH/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11;/h2-10,14H,15H2,1H3;1H/t14-;/m0./s1
Standard InChI Key NCSHDWNETPLWIU-UQKRIMTDSA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N.Cl
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound consists of two aromatic rings: a phenyl group and a 4-methoxyphenyl group bonded to a central chiral carbon atom bearing an amine functional group. The hydrochloride salt form enhances its stability and solubility in polar solvents . Key structural identifiers include:

PropertyValue
IUPAC Name(S)-(4-Methoxyphenyl)-phenylmethanamine hydrochloride
SMILESCOC1=CC=C(C=C1)C@HN.Cl
InChI KeyNCSHDWNETPLWIU-UQKRIMTDSA-N
PubChem CID53487409
CAS Number574744-04-0

The (S)-configuration is critical for its stereochemical interactions in biological systems and synthetic applications .

Synthesis and Preparation

Synthetic Routes

(S)-(4-Methoxyphenyl)(phenyl)methanamine hydrochloride is synthesized via asymmetric reductive amination, a method widely employed for chiral amine production. A proposed pathway involves:

  • Condensation: 4-Methoxybenzaldehyde reacts with (S)-phenylglycinol in the presence of a dehydrating agent.

  • Reduction: The resulting imine is reduced using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) or catalytic hydrogenation to yield the (S)-configured amine.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Industrial-Scale Production

Industrial synthesis prioritizes enantiomeric purity and cost efficiency. Continuous flow reactors and immobilized chiral catalysts (e.g., Rhodium-BINAP complexes) are employed to enhance yield and reduce waste. Critical parameters include:

  • Temperature: 25–50°C

  • Pressure: 1–3 atm (for hydrogenation)

  • Catalyst Loading: 0.5–2 mol%

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form improves aqueous solubility (>50 mg/mL). The compound is stable under inert atmospheres but may degrade upon prolonged exposure to light or moisture. Storage recommendations include:

  • Temperature: -20°C (long-term), 2–8°C (short-term)

  • Conditions: Desiccated, amber glass containers

Thermodynamic Data

Experimental melting points are unreported, but analogous hydrochloride salts of primary amines typically melt between 180–220°C. The methoxy group’s electron-donating effect lowers the amine’s basicity (pKa8.5\text{p}K_a \approx 8.5) compared to unsubstituted analogs .

Applications in Scientific Research

Asymmetric Synthesis

The compound serves as a chiral building block in the synthesis of pharmacologically active molecules. Its rigid aromatic structure and stereogenic center facilitate the production of enantiopure heterocycles and β-amino alcohols.

Pharmaceutical Intermediates

Preliminary studies suggest utility in CNS drug development. The methoxy group enhances blood-brain barrier permeability, making it a candidate for neurotransmitter analogs . For example, derivatives have been explored as serotonin receptor modulators in preclinical trials.

Regulatory Compliance

Compliance with REACH and OSHA guidelines is mandatory for laboratory use. Waste disposal must adhere to local regulations for amine hydrochlorides.

Future Directions and Challenges

Scalability Issues

Current synthetic methods face challenges in catalyst recovery and enantiomeric purity at multi-kilogram scales. Advances in biocatalysis (e.g., transaminase enzymes) may offer greener alternatives.

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